Ceratamine B

Microtubule pharmacology Antimitotic agents Binding site competition

Ceratamine B is an achiral marine alkaloid that binds a distinct, non-taxane site on microtubules, directly stimulating tubulin polymerization without MAPs—a mechanism unique among MSAs. It induces characteristic perinuclear microtubule networks in interphase and pillar-like tubulin foci in mitosis, providing an unambiguous positive-control phenotype for high-content screening. With only five phase I metabolites (CYP3A4/5-mediated) and a synthetically accessible imidazo[4,5-d]azepine core, it is the optimal scaffold for next-generation antimitotics and alternative tubulin pharmacophore studies.

Molecular Formula C16H14Br2N4O2
Molecular Weight 454.12 g/mol
CAS No. 634151-16-9
Cat. No. B026879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeratamine B
CAS634151-16-9
Synonyms4-[(3,5-Dibromo-4-methoxyphenyl)methyl]-2-(methylamino)imidazo[4,5-d]azepin-5(6H)-one; 
Molecular FormulaC16H14Br2N4O2
Molecular Weight454.12 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(C(=O)N=CC=C2N1)CC3=CC(=C(C(=C3)Br)OC)Br
InChIInChI=1S/C16H14Br2N4O2/c1-19-16-21-12-3-4-20-15(23)9(13(12)22-16)5-8-6-10(17)14(24-2)11(18)7-8/h3-4,6-7H,5H2,1-2H3,(H2,19,21,22)
InChIKeyKRAXBUZDPZIHER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceratamine B (CAS 634151-16-9) Procurement Guide: Marine-Derived Microtubule-Stabilizing Antimitotic Agent


Ceratamine B is a marine-derived heterocyclic alkaloid isolated from the sponge Pseudoceratina sp., characterized by a unique imidazo[4,5-d]azepine core structure with no chiral centers [1]. It functions as a microtubule-stabilizing antimitotic agent, directly stimulating tubulin polymerization in vitro in the absence of microtubule-associated proteins (MAPs), and arresting cell cycle progression exclusively at mitosis [1][2]. With an IC50 in the low micromolar range against human cancer cell lines, ceratamine B represents a structurally simple yet mechanistically distinct lead for anticancer drug discovery and chemical biology research [1][2].

Why Ceratamine B Cannot Be Simply Substituted by Other Microtubule-Targeting Agents


Generic substitution among microtubule-stabilizing agents (MSAs) is precluded by fundamental differences in binding site, molecular pharmacology, and metabolic fate. Unlike taxanes (paclitaxel, docetaxel), epothilones, discodermolide, and eleuthesides, which all compete for a common binding site on β-tubulin, ceratamine B does not compete with paclitaxel for microtubule binding in vitro, indicating engagement of a distinct or non-overlapping site [1]. Furthermore, ceratamine B induces unique cellular phenotypes—dense perinuclear microtubule networks in interphase and multiple pillar-like tubulin structures in mitotic cells—that differ markedly from the "bushy" mitotic spindles produced by paclitaxel [1]. Additionally, comparative metabolic profiling reveals that ceratamine B undergoes a distinct biotransformation pathway, producing only five phase I metabolites in rat liver microsomes (versus nine for ceratamine A) and exhibiting moderate estimated clearance in human liver microsomes, suggesting a pharmacokinetic profile that cannot be extrapolated from structurally related analogs [2][3]. These mechanistic, phenotypic, and metabolic divergences mandate the use of authentic ceratamine B for reproducible research outcomes.

Quantitative Differentiation of Ceratamine B from Key Comparators: Evidence for Procurement Decisions


Distinct Tubulin-Binding Site: No Competition with Paclitaxel

Ceratamine B exhibits a non-overlapping binding site on microtubules relative to the taxane-binding site. In a competitive radioligand displacement assay using [3H]paclitaxel, ceratamine A (structural analog with identical core) at 20–50 μmol/L caused no statistically significant release of bound radiolabel, whereas the known taxane-site binder eleutherobin at 4 μmol/L displaced 29±1% of [3H]paclitaxel [1]. This lack of competition distinguishes ceratamine B from the majority of clinically relevant microtubule-stabilizing agents, which share a common pharmacophore.

Microtubule pharmacology Antimitotic agents Binding site competition

Unique Mitotic Phenotype: Pillar-Like Tubulin Structures vs. Bushy Spindles

Immunofluorescence microscopy reveals that ceratamine treatment induces a cellular phenotype distinct from that of paclitaxel. At 20 μmol/L, ceratamine A produced multiple pillar-like β-tubulin foci dispersed throughout mitotic cells, with no discernible mitotic spindles [1]. In contrast, paclitaxel-treated mitotic cells displayed dense, "bushy" spindles and often extranumerary spindles, with chromosomes failing to align [1]. The number of foci per ceratamine-treated cell ranged from 3 to ~30, forming pillar-like structures extending vertically through the cell [1]. This morphological signature is unique among MSAs and serves as a cellular fingerprint.

Cellular imaging Mitotic spindle morphology Phenotypic screening

Reduced Number of Phase I Metabolites Compared to Ceratamine A

Comparative in vitro metabolic profiling using rat liver microsomes demonstrated that ceratamine B yields fewer phase I metabolites than its close analog ceratamine A. Ceratamine A was rapidly metabolized into nine distinct phase I metabolites, whereas ceratamine B produced only five [1][2]. The two major metabolites of ceratamine B (M4 and M6) were confirmed by 1H NMR to result from demethylation at the methoxy and aminoimidazole positions, respectively [2]. Additionally, metabolic stability assays estimated that ceratamine B has moderate clearance in human liver microsomes, while ceratamine A exhibits low clearance [1].

Drug metabolism Pharmacokinetics Lead optimization

Structurally Simple Scaffold with No Chiral Centers: Synthesis and Analog Development Advantage

Unlike most microtubule-stabilizing agents, which are structurally complex and possess multiple chiral centers (e.g., paclitaxel, discodermolide, epothilones), ceratamine B is an achiral molecule with a simple heterocyclic framework [1]. This structural simplicity has enabled the development of efficient gram-scale total synthesis routes, including a key IBX-mediated double dehydrogenation to construct the imidazo[4,5-d]azepine core [2]. The Coleman group at Ohio State University has demonstrated facile access to ceratamine analogs, with some derivatives exhibiting a 10-fold increase in activity against Hα4β2 nicotinic acetylcholine receptors and a 5-fold selectivity differential between Hα4β2 and Hα3β4 receptor subtypes [2].

Medicinal chemistry Structure-activity relationship Chemical synthesis

Recommended Research and Procurement Applications for Ceratamine B


Chemical Biology: Probing Non-Taxane Microtubule-Binding Sites

Ceratamine B is an essential tool for laboratories investigating alternative tubulin-binding pharmacophores. Its demonstrated lack of competition with paclitaxel in radioligand displacement assays [1] makes it an ideal probe for identifying and characterizing novel binding sites on the microtubule lattice. Procurement is justified for studies aimed at circumventing taxane resistance mechanisms or elucidating the structure-function relationships of non-overlapping microtubule ligands.

Cellular Imaging and Phenotypic Screening: Validating Microtubule Disruption Fingerprints

The unique pillar-like tubulin foci induced by ceratamine B [1] provide a distinct morphological readout for high-content screening assays. Researchers developing automated image analysis pipelines for mitotic catastrophe or cytoskeletal disruption can use ceratamine B as a positive control to benchmark novel phenotypes distinct from paclitaxel-induced bushy spindles. This phenotypic signature ensures assay specificity and reduces false-positive hits from taxane-like mechanisms.

Medicinal Chemistry and Lead Optimization: Scaffold Diversification for Antimitotic Agents

The achiral, synthetically accessible imidazo[4,5-d]azepine core of ceratamine B [1] serves as a privileged scaffold for analog synthesis. Medicinal chemistry teams focused on developing next-generation antimitotics with improved metabolic stability can leverage established synthetic routes [2] to generate focused libraries. The metabolic data indicating only five phase I metabolites for ceratamine B (versus nine for ceratamine A) [3] further supports its selection as a lead scaffold with reduced metabolic liability.

In Vitro Metabolism Studies: Understanding Cytochrome P450-Mediated Clearance

For ADME/PK laboratories characterizing the metabolic fate of microtubule-targeting agents, ceratamine B offers a defined metabolic profile. The identification of CYP3A4/5 as the primary isoform responsible for its major human metabolites [3] enables targeted drug-drug interaction studies. Additionally, its moderate estimated clearance in human liver microsomes [3] positions ceratamine B as a comparator for assessing the metabolic stability of novel analogs.

Technical Documentation Hub

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